molecular formula C26H24FNO4 B2806014 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid CAS No. 2138434-84-9

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid

Cat. No.: B2806014
CAS No.: 2138434-84-9
M. Wt: 433.479
InChI Key: FSSPAMFBTFFFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for the amine functionality, enabling controlled peptide elongation. The core structure consists of a propanoic acid backbone with an Fmoc-protected aminomethyl group and a substituted phenyl ring at the β-position. The 4-fluoro-2-methylphenyl substituent introduces steric bulk and electronic modulation, influencing peptide conformation and stability.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4/c1-16-12-19(27)11-10-17(16)13-18(25(29)30)14-28-26(31)32-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-12,18,24H,13-15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSPAMFBTFFFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138434-84-9
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

The primary targets of the compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid” are currently unknown. This compound is structurally similar to other Fmoc-protected amino acids, which are commonly used in peptide synthesis

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. It is possible that the compound could influence protein synthesis or degradation, given its structural similarity to other Fmoc-protected amino acids.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the Fmoc group is typically removed under basic conditions, so the compound’s activity could be affected by the pH of its environment. .

Biological Activity

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25FNO4C_{26}H_{25}FNO_4 with a molecular weight of 425.48 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used as a protecting group in peptide synthesis, enhancing the stability and solubility of the compound.

PropertyValue
Molecular FormulaC26H25FNO4
Molecular Weight425.48 g/mol
IUPAC Name2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid
CAS Number121604568

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The Fmoc group protects the amino functionality during chemical reactions, allowing for selective modifications that can enhance bioactivity. The presence of the 4-fluoro-2-methylphenyl moiety may contribute to its binding affinity with specific targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to Fmoc-amino acids often exhibit antimicrobial activity. The structural features that confer this property include the ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways within microorganisms. Specific studies have shown that fluorenylmethoxycarbonyl derivatives can inhibit bacterial growth, although detailed data on this specific compound remains limited.

Enzyme Inhibition

Enzyme inhibition is another critical area of biological activity for Fmoc-amino acids. For instance, studies have demonstrated that derivatives can act as inhibitors for various enzymes involved in metabolic pathways. The mechanism typically involves competitive inhibition where the compound mimics substrate structures, thereby blocking active sites on enzymes.

Case Studies

  • Peptide Synthesis : In a study focusing on solid-phase peptide synthesis (SPPS), the use of Fmoc-protected amino acids significantly improved yields and purity of synthesized peptides. The stability provided by the Fmoc group against hydrolysis was crucial in facilitating multi-step syntheses without premature deprotection.
  • Binding Affinity Studies : A comparative analysis on binding affinities of various Fmoc-amino acids revealed that substitutions at the phenyl ring (such as fluorination) enhanced interactions with target proteins, suggesting potential applications in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 4-fluoro-2-methylphenyl C₂₆H₂₄FNO₄* ~433.48* Enhanced metabolic stability due to fluorine; steric effects from methyl group .
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (HY-W010984) 2-methylphenyl (o-tolyl) C₂₅H₂₃NO₄ 401.45 99.76% purity (HPLC); used in peptide synthesis for hydrophobic interactions .
(2S)-3-[4-(difluoromethyl)phenyl]-2-Fmoc-propanoic acid 4-(difluoromethyl)phenyl C₂₅H₂₁F₂NO₄ 437.44 Increased lipophilicity; potential for halogen bonding in peptide design .
3-(2-chlorophenyl)-2-Fmoc-propanoic acid 2-chlorophenyl C₂₄H₂₀ClNO₄ 421.88 Chlorine enhances electron-withdrawing effects; impacts coupling efficiency .
(S)-2-Fmoc-amino-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid 4-(bromodifluoromethoxy)phenyl C₂₅H₂₀BrF₂NO₅ 544.34 Bromine and fluorine improve radiolabeling potential; used in bioactive peptides .

*Estimated based on structural similarity.

Structural and Electronic Differences

  • Fluorine vs. Chlorine : The target’s 4-fluoro group is less electronegative than chlorine in but offers superior metabolic stability and minimal steric hindrance .
  • Methyl vs. Difluoromethyl : The 2-methyl group in the target provides steric bulk without significant electronic effects, whereas 4-difluoromethyl in introduces strong electron-withdrawing and lipophilic characteristics.
  • Bromodifluoromethoxy : The bromine and difluoromethoxy group in enhance hydrophobicity and enable photoaffinity labeling, unlike the target’s simpler substituent.

Physicochemical Properties

  • Solubility : The target’s 4-fluoro-2-methylphenyl group likely reduces aqueous solubility compared to unsubstituted phenyl analogs but improves membrane permeability.
  • Acidity: Electron-withdrawing groups (e.g., fluorine) increase the acidity of the propanoic acid (pKa ~3–4), critical for deprotection in SPPS .
  • Stability: Fluorine’s inductive effect enhances resistance to enzymatic degradation, making the target preferable for in vivo applications over non-fluorinated analogs .

Q & A

Q. How can researchers optimize the synthetic yield of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid?

  • Methodological Answer : Synthetic yield optimization involves:
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance coupling reactions for fluorophenyl group incorporation .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% and improves yield compared to conventional heating .
  • Purification : Reverse-phase HPLC (RP-HPLC) with gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and fluorine substitution patterns (e.g., coupling constants for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>99%) and detects trace impurities under UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) by monitoring real-time interactions with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • X-ray Crystallography : Resolves 3D structures of compound-protein complexes to identify key binding residues .

Q. What strategies are effective for analyzing the impact of stereochemistry on bioactivity?

  • Methodological Answer :
  • Enantiomer synthesis : Prepare (R)- and (S)-isomers via chiral auxiliaries or asymmetric catalysis .
  • Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding poses and steric clashes in enantiomers .
  • Biological assays : Compare IC50 values of isomers in enzyme inhibition assays to correlate stereochemistry with potency .

Q. How should researchers address contradictory bioactivity data across different assay conditions?

  • Methodological Answer :
  • Dose-response standardization : Replicate assays under controlled pH (7.4), temperature (37°C), and ionic strength to minimize variability .
  • Orthogonal assays : Validate results using complementary methods (e.g., fluorescence polarization and SPR) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by outliers .

Q. What experimental approaches elucidate the role of the fluorine substituent in biological activity?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-fluoro-2-methylphenyl group with non-fluorinated analogs (e.g., phenyl or chlorophenyl) .
  • Biological testing : Compare logP, metabolic stability, and target affinity to assess fluorine’s impact on pharmacokinetics .
  • 19F NMR : Monitors fluorine’s electronic environment in protein-ligand complexes to infer binding interactions .

Data Contradiction and Stability Analysis

Q. How can researchers resolve discrepancies in degradation product profiles under varying pH conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions at 40°C for 48 hours .
  • LC-MS/MS analysis : Identify degradation products (e.g., de-fluorinated or Fmoc-deprotected derivatives) via fragmentation patterns .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .

Q. What methodologies are recommended for studying the compound’s stability in biological matrices?

  • Methodological Answer :
  • Plasma stability assays : Incubate the compound in human plasma (37°C, 1–24 hours) and quantify remaining intact compound via LC-MS .
  • Microsomal stability : Use liver microsomes to assess metabolic liability and identify cytochrome P450-mediated oxidation sites .

Structure-Activity Relationship (SAR) Studies

Q. How can SAR studies be designed to improve target selectivity?

  • Methodological Answer :
  • Scaffold diversification : Modify the propanoic acid backbone (e.g., introduce methyl or hydroxyl groups) .
  • Fluorine scanning : Synthesize analogs with fluorine at different positions on the phenyl ring to optimize steric/electronic effects .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. What computational tools are effective for predicting off-target interactions?

  • Methodological Answer :
  • Proteome-wide docking : Use AutoDock Vina to screen against human proteome databases (e.g., PDB, AlphaFold) .
  • Machine learning models : Train neural networks on bioactivity data to predict toxicity or off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.